molecular formula C10H12N6 B15163852 2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- CAS No. 150307-22-5

2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)-

Cat. No.: B15163852
CAS No.: 150307-22-5
M. Wt: 216.24 g/mol
InChI Key: CZJQDDYVHNXLPL-UHFFFAOYSA-N
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Description

2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- is a heterocyclic compound that belongs to the pyrazine family It is characterized by the presence of two cyano groups and two dimethylamino groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the cyano and dimethylamino groups. One common method involves the reaction of 2,5-dichloropyrazine with sodium cyanide and dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The cyano and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce pyrazine amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its cyano and dimethylamino groups play a crucial role in binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Pyrazinedicarbonitrile: A similar compound with cyano groups at different positions on the pyrazine ring.

    5,6-Dimethyl-2,3-pyrazinedicarbonitrile: Another pyrazine derivative with methyl groups instead of dimethylamino groups.

Uniqueness

2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- is unique due to the presence of both cyano and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

150307-22-5

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

3,6-bis(dimethylamino)pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C10H12N6/c1-15(2)9-7(5-11)14-10(16(3)4)8(6-12)13-9/h1-4H3

InChI Key

CZJQDDYVHNXLPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)C#N)N(C)C)C#N

Origin of Product

United States

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